4-(cyclopropylmethoxy)cyclohexan-1-one
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Overview
Description
This compound is characterized by its molecular formula C10H16O2 and a molecular weight of 168.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of cyclohexanone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis routes often involve the use of inexpensive starting materials and readily attainable reaction conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethoxy)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the cyclopropylmethoxy group.
4-(methoxymethyl)cyclohexan-1-one: Similar structure with a methoxymethyl group instead of cyclopropylmethoxy.
4-(ethoxymethyl)cyclohexan-1-one: Contains an ethoxymethyl group instead of cyclopropylmethoxy.
Uniqueness
4-(cyclopropylmethoxy)cyclohexan-1-one is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
950772-41-5 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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